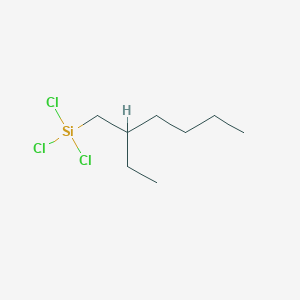

Trichloro(2-ethylhexyl)silane

Beschreibung

Trichloro(2-ethylhexyl)silane is an organosilicon compound characterized by a trichlorosilyl (-SiCl₃) group bonded to a 2-ethylhexyl chain (C₈H₁₇). The 2-ethylhexyl substituent is a branched alkyl group, which imparts unique steric and electronic properties compared to linear alkyl analogs. This compound is primarily used in surface modification, hydrophobic coatings, and polymer chemistry due to its ability to form stable siloxane bonds with hydroxylated surfaces.

Eigenschaften

IUPAC Name |

trichloro(2-ethylhexyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl3Si/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYZLXUWVUYXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trichloro(2-ethylhexyl)silane can be synthesized by reacting 2-ethylhexanol with silicon tetrachloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction is as follows:

C8H17OH+SiCl4→C8H17SiCl3+HCl

Industrial Production Methods: In industrial settings, the production of trichloro(2-ethylhexyl)silane involves large-scale reactors where 2-ethylhexanol and silicon tetrachloride are combined under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion and to minimize the formation of by-products. The product is then purified through distillation to obtain high-purity trichloro(2-ethylhexyl)silane .

Analyse Chemischer Reaktionen

Types of Reactions: Trichloro(2-ethylhexyl)silane undergoes several types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction: Can be reduced to form silanes.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles such as alcohols, amines, or thiols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Hydrolysis: Silanols and hydrochloric acid.

Substitution: Organosilicon compounds with various functional groups.

Reduction: Silanes

Wissenschaftliche Forschungsanwendungen

Silane Coupling Agents

One of the primary applications of TEHSi is as a silane coupling agent. Silane coupling agents are crucial in improving the bonding between organic polymers and inorganic materials, such as glass fibers and fillers in composite materials. They facilitate the formation of durable interfaces that enhance mechanical properties.

Applications in Composite Materials:

- Adhesion Improvement: TEHSi enhances the adhesion properties of composites used in construction and automotive industries.

- Mechanical Property Enhancement: Studies have shown that incorporating TEHSi into polymer matrices significantly improves tensile strength and impact resistance .

| Application Area | Benefits | Example Materials |

|---|---|---|

| Construction | Improved adhesion | Concrete, masonry |

| Automotive | Enhanced durability | Composite panels |

| Electronics | Better insulation properties | Circuit boards |

Surface Modification

TEHSi is widely used for surface modification of various substrates. The compound can form self-assembled monolayers (SAMs) on surfaces, which alter their chemical and physical properties.

Case Study:

In a study focusing on the modification of silica surfaces with TEHSi, it was found that the treatment resulted in enhanced hydrophobicity and improved compatibility with organic polymers. This modification is particularly beneficial in applications such as coatings and sealants where water resistance is critical .

Pharmaceutical Applications

TEHSi also finds applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the introduction of silicon into organic molecules, which can modify their pharmacological properties.

Case Study:

Research has demonstrated that TEHSi can be utilized to synthesize novel siloxane-based drugs that exhibit improved bioavailability and stability compared to their non-silicon counterparts .

Chemical Synthesis

In synthetic chemistry, TEHSi serves as a reagent in various reactions, including hydrosilylation processes. It is particularly effective in reactions that require silicon incorporation into organic frameworks.

Application Example:

TEHSi has been employed in hydrosilylation reactions with alkenes to produce functionalized silanes that serve as precursors for more complex organosilicon compounds. This application is vital for developing new materials with tailored properties for specific uses .

Environmental Applications

The potential for using TEHSi in environmental applications is emerging, particularly in water treatment processes where its silane functionality can assist in binding pollutants or enhancing filtration systems.

Research Insights:

Studies indicate that TEHSi-modified membranes exhibit improved selectivity and permeability for water purification applications, suggesting a promising avenue for future research .

Wirkmechanismus

The mechanism of action of trichloro(2-ethylhexyl)silane involves its reactivity with various nucleophiles. The silicon atom in the compound is highly electrophilic due to the presence of three chlorine atoms, making it susceptible to nucleophilic attack. This reactivity allows it to form strong bonds with other atoms and molecules, facilitating the formation of a wide range of organosilicon compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Vergleich Mit ähnlichen Verbindungen

Linear Alkyl Chains

- Trichloro(octyl)silane : Used to hydrophobize poly(ethylene terephthalate) track-etched membranes (PET TeMs). Soaking time and concentration directly influence pore diameter reduction (up to 30%) and contact angle (up to 130°) .

- Trichloro(hexyl)silane: Acts as both a surfactant and reactant in silicon nanocrystal (Si NC) synthesis. Forms reverse micelles with SiCl₄ cores, enabling controlled nanoscale fabrication .

Fluorinated Alkyl Chains

- THFS (Trichloro(1H,1H,2H,2H-heptadecafluorodecyl)silane) : The perfluorinated chain enhances hydrophobicity (contact angle >150°), thermal stability (stable up to 300°C), and chemical resistance. Widely used in solar still absorbers and graphene coatings .

- FOTS (Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane): Demonstrates superior liquid metal (LM) etching efficiency due to strong fluorine-LM interactions, outperforming non-fluorinated analogs like CDMS and TMS .

Aromatic and Polar Substituents

- Molecular weight: 295.70 g/mol; used in specialized research applications .

- Trichloro(3-cyanopropyl)silane: The polar cyano (-CN) group improves solubility in polar solvents (e.g., DMF, acetone) and enables tailored surface interactions for adhesion enhancement .

Physicochemical Properties and Reactivity

- Reactivity Trends : Chlorine atoms in trichlorosilanes increase electrophilicity, accelerating reactions with nucleophiles (e.g., water, alcohols). Fluorinated chains reduce hydrolysis rates but enhance thermal stability .

Application-Specific Performance

Hydrophobic Coatings

Surface Functionalization

- Trichloro(3-cyanopropyl)silane: Introduces polar sites for covalent bonding with polymers, improving composite material adhesion .

Data Table: Comparative Overview of Key Silanes

Research Challenges and Opportunities

- Gaps in Data : Direct studies on Trichloro(2-ethylhexyl)silane are sparse; future work should explore its hydrolysis kinetics and thermal behavior.

- Innovation Potential: Hybrid silanes combining branched alkyl and fluorinated groups could optimize hydrophobicity and processability.

Biologische Aktivität

Trichloro(2-ethylhexyl)silane (TEHS) is a silane coupling agent that has garnered attention due to its potential biological activities, particularly in antimicrobial applications and its interactions with biological systems. This article reviews the existing literature on the biological activity of TEHS, focusing on its antimicrobial properties, potential toxicity, and applications in various fields.

- Molecular Formula: CHClSi

- Molecular Weight: 263.69 g/mol

- Physical State: Liquid

- Boiling Point: 150–155 °C

- Density: 1.08 g/cm³ at 20 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TEHS. It has been shown to exhibit significant activity against various pathogens, which can be attributed to its ability to disrupt microbial membranes and interfere with metabolic processes.

Case Studies

-

Study on Antimicrobial Efficacy:

- A study evaluated the effectiveness of TEHS against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using a standard broth dilution method.

- Results:

- S. aureus: MIC of 0.5% (v/v)

- E. coli: MIC of 1% (v/v)

-

Surface Coating Applications:

- TEHS has been used as a surface treatment agent to enhance the antimicrobial properties of various materials, including plastics and textiles.

- A comparative analysis showed that surfaces treated with TEHS exhibited a reduction in bacterial colonization by up to 99% compared to untreated controls.

Toxicological Profile

The biological activity of TEHS must be balanced with its toxicological effects. Exposure to silane compounds can lead to various health concerns:

- Inhalation Risks: TEHS can irritate the respiratory tract upon inhalation, leading to symptoms such as coughing and difficulty breathing.

- Skin Contact: Prolonged exposure can cause skin irritation or dermatitis.

- Environmental Impact: TEHS is classified as hazardous under the EU Globally Harmonized System due to its flammability and reactivity with water.

Table 1: Summary of Biological Activities of Trichloro(2-ethylhexyl)silane

The antimicrobial activity of TEHS is believed to stem from its ability to form siloxane networks that disrupt cell membranes, leading to increased permeability and eventual cell lysis. Additionally, the hydrophobic nature of the compound allows it to interact effectively with lipid bilayers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.